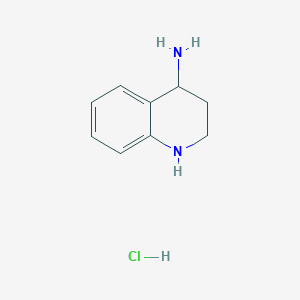
4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group and a methyl group on the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 4-methyl-2-naphthoic acid using a nickel catalyst under high pressure and temperature conditions . Another approach involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes, utilizing nickel or palladium catalysts. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and hydrogen flow rates .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, nitro compounds
Aplicaciones Científicas De Investigación
4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with similar structural features but lacking the carboxylic acid and methyl groups.
4-Methyl-2-naphthoic acid: Similar in structure but differs in the degree of hydrogenation of the naphthalene ring.
Tetralin: Another derivative of naphthalene, used as a hydrogen-donor solvent.
Uniqueness: 4-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-5,8,10H,6-7H2,1H3,(H,13,14) |
Clave InChI |
HTFXEFSJPWDMSP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC2=CC=CC=C12)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)









![5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B11907191.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)

